2-Amino-5-(thiophen-3-YL)isonicotinic acid
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Overview
Description
2-Amino-5-(thiophen-3-YL)isonicotinic acid is a heterocyclic compound that features both a thiophene ring and an isonicotinic acid moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(thiophen-3-YL)isonicotinic acid typically involves the condensation of thiophene derivatives with isonicotinic acid derivatives. One common method includes the reaction of 3-thiophenecarboxaldehyde with 2-aminonicotinic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Nitro-2-Amino-5-(thiophen-3-YL)isonicotinic acid.
Reduction: 2-Amino-5-(thiophen-3-YL)isonicotinic alcohol.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
2-Amino-5-(thiophen-3-YL)isonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(thiophen-3-YL)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The thiophene ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in protein active sites .
Comparison with Similar Compounds
- 2-Amino-4-(thiophen-3-YL)nicotinic acid
- 2-Amino-5-(furan-3-YL)isonicotinic acid
- 2-Amino-5-(pyridin-3-YL)isonicotinic acid
Comparison: 2-Amino-5-(thiophen-3-YL)isonicotinic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Properties
IUPAC Name |
2-amino-5-thiophen-3-ylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-9-3-7(10(13)14)8(4-12-9)6-1-2-15-5-6/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJWVNDJYUSPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686907 |
Source
|
Record name | 2-Amino-5-(thiophen-3-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-59-4 |
Source
|
Record name | 2-Amino-5-(thiophen-3-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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